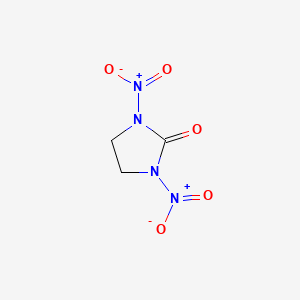
1-Methyl-1H-indazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-indazole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indazole. One common method includes the reaction of 1-Methyl-1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative sulfonylating agents that offer higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-1H-indazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be further oxidized or reduced depending on the functional groups introduced.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide for hydrolysis. The major products formed depend on the specific nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-indazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal applications of indazole derivatives often involves this compound as a key intermediate in the synthesis of drug candidates.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-indazole-4-sulfonyl chloride and its derivatives depends on the specific biological target. Generally, indazole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, some indazole derivatives inhibit specific kinases involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: Similar in structure but with an imidazole ring instead of an indazole ring. It has different reactivity and applications.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Contains a pyrazole ring and is used in different chemical syntheses.
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: Features a benzotriazole ring and is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical and biological properties compared to other sulfonyl chloride derivatives.
Eigenschaften
Molekularformel |
C8H7ClN2O2S |
|---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
1-methylindazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h2-5H,1H3 |
InChI-Schlüssel |
MBKRKGSFKFJYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)
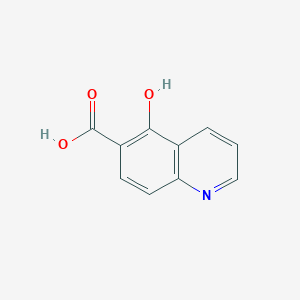
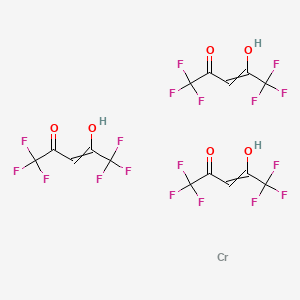
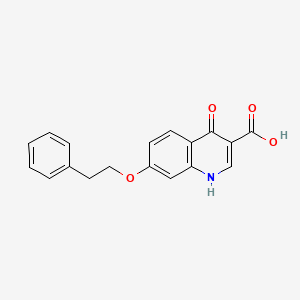
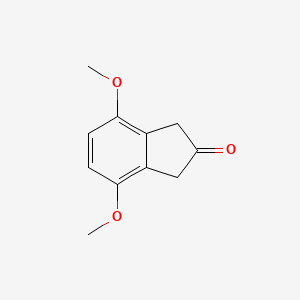
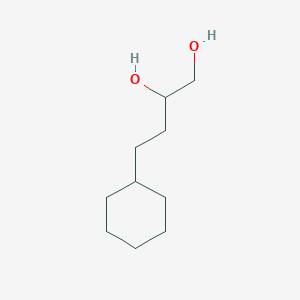
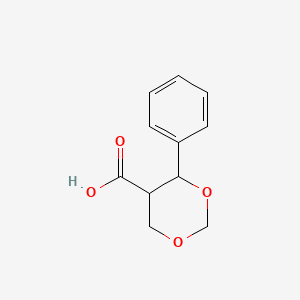
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
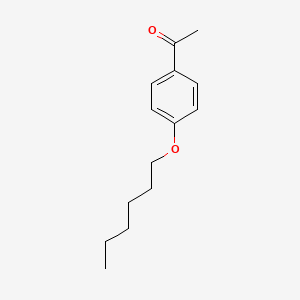
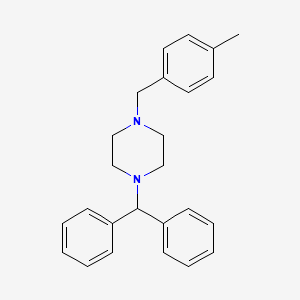
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
